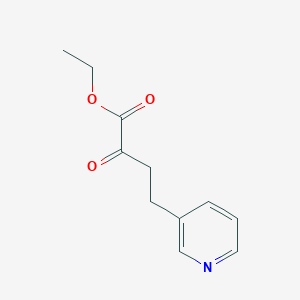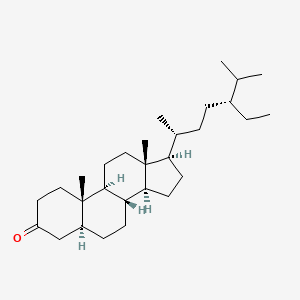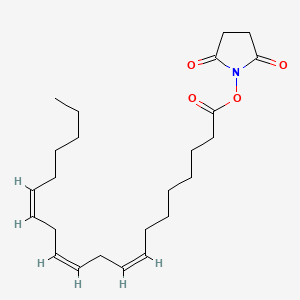
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid, an unsaturated fatty acid, with N-Hydroxysuccinimide, a reagent commonly used in bioconjugation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation of γ-linolenic acid (18:3) through the action of fatty acid desaturases . The resulting product is then reacted with N-Hydroxysuccinimide under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid group of cis-8,11,14-Eicosatrienoic Acid and the hydroxyl group of N-Hydroxysuccinimide.
Industrial Production Methods
Industrial production of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use primary or secondary amines under mild conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Amide-linked conjugates.
科学的研究の応用
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized materials and coatings.
作用機序
The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to form covalent bonds with target molecules through the N-Hydroxysuccinimide ester group. This allows for the modification of biomolecules, which can alter their function or enable their detection. The eicosatrienoic acid moiety may also interact with cellular pathways, influencing processes such as inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
cis-8,11,14-Eicosatrienoic Acid: The parent compound, which lacks the N-Hydroxysuccinimide ester group.
N-Hydroxysuccinimide Esters of Other Fatty Acids: Compounds where N-Hydroxysuccinimide is conjugated to different fatty acids.
Uniqueness
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to the combination of the bioactive eicosatrienoic acid moiety and the reactive N-Hydroxysuccinimide ester group. This dual functionality allows for both biological activity and chemical reactivity, making it a versatile tool in various scientific applications.
特性
分子式 |
C24H37NO4 |
|---|---|
分子量 |
403.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12- |
InChIキー |
JFAJUEWGNMGPDQ-QNEBEIHSSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
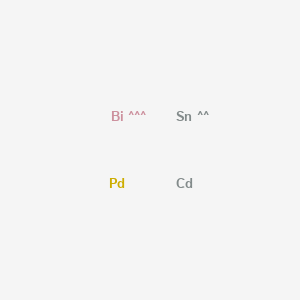


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
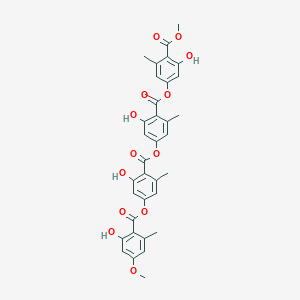
![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

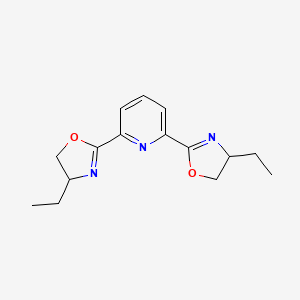
![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)
